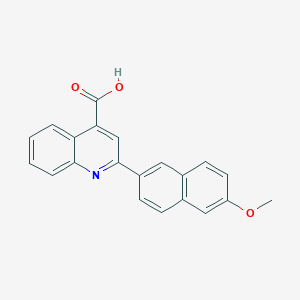
2-(6-Methoxynaphthalen-2-yl)quinoline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(6-Methoxynaphthalen-2-yl)quinoline-4-carboxylic acid” is a chemical compound with the CAS Number: 327105-96-4 . It has a molecular weight of 329.36 and its IUPAC name is 2-(6-methoxy-2-naphthyl)-4-quinolinecarboxylic acid .
Synthesis Analysis
The synthesis of quinoline-4-carboxylic acids, which includes “2-(6-Methoxynaphthalen-2-yl)quinoline-4-carboxylic acid”, has been achieved through various methods . One of the common methods is the Pfitzinger reaction .Molecular Structure Analysis
The molecular structure of “2-(6-Methoxynaphthalen-2-yl)quinoline-4-carboxylic acid” is represented by the InChI Code: 1S/C21H15NO3/c1-25-16-9-8-13-10-15 (7-6-14 (13)11-16)20-12-18 (21 (23)24)17-4-2-3-5-19 (17)22-20/h2-12H,1H3, (H,23,24) .Physical And Chemical Properties Analysis
“2-(6-Methoxynaphthalen-2-yl)quinoline-4-carboxylic acid” is a powder at room temperature . It has a melting point of 258-259°C .Applications De Recherche Scientifique
Anti-Inflammatory and Analgesic Properties
Naproxen: , a well-known non-steroidal anti-inflammatory drug (NSAID), belongs to the aryl propionic family. It can be either a selective or non-selective cyclooxygenase (COX) inhibitor. The synthesis of N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide involves coupling naproxen with 2,2-diphenylethylamine via an amide bond. This derivative may exhibit anti-inflammatory and analgesic effects similar to naproxen .
Potential Antibacterial Activity
The 2,2-diphenylethan-1-amine fragment appears in the structure of various naturally occurring compounds. Alkaloids like cherylline, latifine, and nomifensine contain this fragment and exhibit a broad spectrum of biological activities, including antibacterial properties. The synthesized compound could be explored for its potential antibacterial effects .
Anti-Gastric Cancer Activity
Recent research has highlighted the importance of targeting the nuclear receptor Nur77 for developing anti-gastric cancer drugs. Compounds containing the 2-(6-methoxynaphthalen-2-yl) moiety have shown promise in this context. Further studies could explore the lead compound 9h derived from this structure .
Pharmacophore and QSAR Studies
Researchers have investigated the pharmacophore and quantitative structure-activity relationship (QSAR) of related propanamide derivatives. These studies aim to understand the molecular interactions and optimize the compound’s biological activity. The 3D pharmacophore model and docking studies provide insights for drug design .
Structural Characterization
Crystallographic studies have elucidated the structure of related compounds. Understanding the crystal structure provides valuable information for drug design and optimization. In the case of naproxen, its nonsteroidal anti-inflammatory properties are well-documented .
Propriétés
IUPAC Name |
2-(6-methoxynaphthalen-2-yl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO3/c1-25-16-9-8-13-10-15(7-6-14(13)11-16)20-12-18(21(23)24)17-4-2-3-5-19(17)22-20/h2-12H,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOGMULHCVISZHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C3=NC4=CC=CC=C4C(=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Methoxynaphthalen-2-yl)quinoline-4-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 5-phenyloxazole-2-carboxylate](/img/structure/B2647472.png)
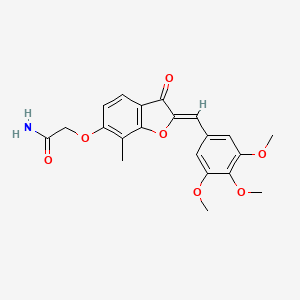
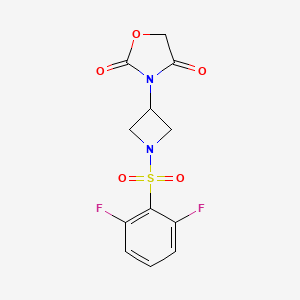
![2-[(1R,2R)-2-(4-chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2647475.png)
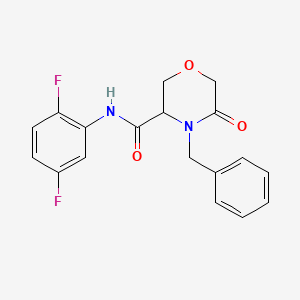
![2-{1-[(Tert-butyldimethylsilyl)oxy]cyclopentyl}acetaldehyde](/img/structure/B2647477.png)
![(Z)-methyl 2-((1H-indole-3-carbonyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2647478.png)

![N-[(2-Phenyl-1,2,4-triazol-3-yl)methyl]prop-2-enamide](/img/structure/B2647484.png)
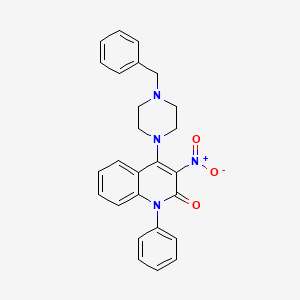
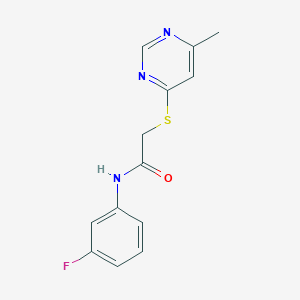
![4-[1-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(3-methoxypropyl)butanamide](/img/no-structure.png)
